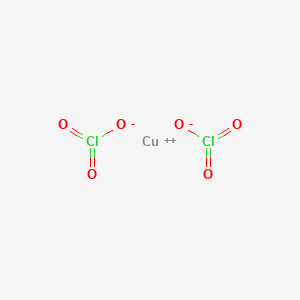

Cupric chlorate

Description

Properties

CAS No. |

26506-47-8 |

|---|---|

Molecular Formula |

Cl2CuO6 |

Molecular Weight |

230.45 g/mol |

IUPAC Name |

copper;dichlorate |

InChI |

InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

IJCCOEGCVILSMZ-UHFFFAOYSA-L |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Other CAS No. |

14721-21-2 26506-47-8 |

physical_description |

Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Cupric Chlorate and Its Coordination Complexes

In-Situ Generation and Direct Synthesis Pathways of Anhydrous Cupric Chlorate (B79027)

Anhydrous cupric chlorate, Cu(ClO₃)₂, is a powerful oxidizing agent. nih.gov Its direct synthesis is often achieved through metathesis or acid-base reactions, typically generating the compound in-situ for immediate use in subsequent reactions.

Metathesis Reactions for Cu(ClO₃)₂ Formation

Metathesis, or double displacement, reactions are a common and effective method for preparing cupric chlorate. This approach involves the exchange of ions between two soluble salts in a solution, leading to the formation of the desired product, which can then be isolated.

A widely used metathesis reaction for the synthesis of cupric chlorate involves the reaction of a soluble copper salt, such as copper(II) sulfate (B86663), with a soluble chlorate salt, like barium chlorate. researchgate.netwikipedia.org In this process, an aqueous solution of copper(II) sulfate is mixed with an aqueous solution of barium chlorate. This results in the precipitation of insoluble barium sulfate, leaving cupric chlorate in the solution. researchgate.netwikipedia.org The reaction can be represented as:

CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)

The precipitated barium sulfate is then removed by filtration. The resulting aqueous solution of cupric chlorate can be used directly for the synthesis of coordination complexes or carefully evaporated under a vacuum to yield blue crystals of cupric chlorate. wikipedia.org The solubility of the reactants and the insolubility of one of the products are the key driving forces for this type of reaction. scribd.com

| Reactant 1 | Reactant 2 | Product 1 (in solution) | Product 2 (precipitate) |

| Copper(II) sulfate (CuSO₄) | Barium chlorate (Ba(ClO₃)₂) | Cupric chlorate (Cu(ClO₃)₂) | Barium sulfate (BaSO₄) |

| Copper(II) chloride (CuCl₂) | Silver chlorate (AgClO₃) | Cupric chlorate (Cu(ClO₃)₂) | Silver chloride (AgCl) |

This table summarizes common metathesis reactions for the formation of cupric chlorate.

Acid-Base Reactions in Cupric Chlorate Synthesis

Acid-base reactions provide an alternative route to synthesize cupric chlorate. This method typically involves the reaction of a copper-containing base with chloric acid. Common copper bases that can be utilized include copper(II) hydroxide (B78521) (Cu(OH)₂), copper(II) oxide (CuO), or copper(II) carbonate (CuCO₃). wikipedia.org

The general form of these reactions is the neutralization of the base by the acid to form a salt (cupric chlorate) and water. pressbooks.pubmsu.edu For example, the reaction between copper(II) hydroxide and chloric acid is as follows:

Cu(OH)₂(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + 2H₂O(l)

Similarly, copper(II) carbonate reacts with chloric acid to produce cupric chlorate, water, and carbon dioxide gas:

CuCO₃(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + H₂O(l) + CO₂(g)

These reactions are driven by the formation of water and, in the case of the carbonate, the evolution of a gas. pressbooks.pub The resulting cupric chlorate solution can then be used for further synthetic applications.

Synthesis of Cupric Chlorate Coordination Compounds via Ligand Complexation

Cupric chlorate readily forms coordination compounds with a variety of ligands, particularly those rich in nitrogen. These complexes often exhibit interesting energetic properties and diverse structural motifs. The synthesis of these compounds typically involves reacting a freshly prepared aqueous solution of cupric chlorate with the desired ligand. researchgate.net

Strategies for Incorporating Nitrogen-Rich Ligands

A primary strategy for creating energetic coordination compounds involves the complexation of cupric chlorate with nitrogen-rich ligands. researchgate.netacs.org These ligands, often heterocyclic compounds containing multiple nitrogen atoms, can significantly influence the properties of the resulting complex. The choice of ligand can be used to either "tame or boost" the energetic nature of the cupric chlorate. researchgate.netacs.org

Examples of nitrogen-rich ligands used in the synthesis of cupric chlorate coordination compounds include various substituted triazoles and tetrazoles. researchgate.netdoi.org For instance, reacting an in-situ prepared aqueous solution of copper(II) chlorate with stoichiometric amounts of ligands like 1-vinyltetrazole (1-VTZ) or 1-aminotetrazole (B12337137) (1-ATZ) yields the corresponding coordination complexes. researchgate.net The synthesis of a copper(II) chlorate coordination polymer with 4-amino-1,2,4-triazole (B31798) as a bridging ligand has also been reported, resulting in a 1D chain structure where Cu(II) ions are linked by triple triazole bridges. researchgate.net

The general synthetic approach involves dissolving the nitrogen-rich ligand in a suitable solvent and adding it to the aqueous cupric chlorate solution. The resulting coordination compound may precipitate directly from the solution or be obtained by slow evaporation of the solvent. doi.org

| Ligand | Resulting Complex Formula (Example) |

| 1-Amino-1,2,3-triazole (1-ATRI) | [Cu(ClO₃)₂(1-ATRI)₄] |

| 1-Methyl-5-aminotetrazole (B134227) (1-MAT) | [CuClO₃(1-MAT)₄]ClO₃ |

| 1,4-Di(tetrazol-1-yl)butane (dtb) | [Cu(ClO₃)₂(dtb)₂] |

| 4-Amino-1,2,4-triazole (4-AT) | {Cu(4-AT)₃₂}n |

This table showcases examples of nitrogen-rich ligands and the resulting cupric chlorate coordination complexes. Note that the last entry uses perchlorate (B79767), a related but distinct anion, to illustrate the structural possibilities with similar ligands. doi.orglukasiewicz.gov.pl

Solvent-Controlled and Templated Synthetic Approaches

The choice of solvent can play a crucial role in directing the structure and dimensionality of the resulting cupric chlorate coordination compounds. Different solvents can influence the coordination environment of the copper(II) ion and promote the formation of specific crystalline phases. nih.govrsc.org For example, the use of mixed solvent systems, such as methanol/water, can affect the crystallization process and the nature of the isolated product. nih.gov

Templated synthesis is another sophisticated approach where other chemical species, which are not part of the final product, are used to direct the assembly of the coordination framework. While specific examples for cupric chlorate are less documented in the provided context, the general principle applies to coordination chemistry. For instance, in the hydrothermal synthesis of other copper coordination polymers, molecules like 1,10-phenanthroline (B135089) have been used as crystallization mediators to generate specific structures. mdpi.com This concept can be extended to cupric chlorate systems to control the formation of desired architectures.

Hydrothermal Synthesis Techniques for Cupric Chlorate Coordination Polymers

Hydrothermal synthesis is a powerful technique for the preparation of crystalline coordination polymers. mdpi.comrsc.org This method involves carrying out the reaction in water or another solvent in a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions can promote the formation of unique and complex structures that may not be accessible through conventional solution-based methods.

In the context of copper coordination chemistry, hydrothermal reactions have been successfully employed to synthesize a variety of coordination polymers. For example, the hydrothermal treatment of aqueous mixtures of copper(II) chloride, a carboxylic acid building block, and a crystallization mediator like 1,10-phenanthroline has yielded one-dimensional coordination polymers. mdpi.com While the provided search results focus more on copper(II) chloride and other precursors for hydrothermal synthesis, this technique is highly applicable to the synthesis of cupric chlorate coordination polymers. researchgate.netmdpi.comosti.gov By reacting cupric chlorate with appropriate bridging ligands under hydrothermal conditions, it is possible to construct robust, multi-dimensional coordination networks. The pH of the reaction mixture can also be a critical parameter in controlling the final product in hydrothermal synthesis. rsc.org

Structural Elucidation and Crystallographic Analysis of Cupric Chlorate Systems

Single-Crystal X-ray Diffraction Studies of Cupric Chlorate (B79027) and its Hydrates

Single-crystal X-ray diffraction is an indispensable tool for determining the three-dimensional structure of crystalline materials with high precision. acs.org Its application to cupric chlorate and its various hydrated forms has been pivotal in characterizing their molecular architecture.

Elucidation of Crystal Systems and Space Groups

The degree of hydration significantly influences the crystal structure of cupric chlorate, leading to different crystal systems and space groups.

Anhydrous Cupric Chlorate, Cu(ClO₃)₂ : This compound crystallizes in the monoclinic system with the space group P2₁/c. rsc.orgrsc.org

Cupric Chlorate Tetrahydrate, Cu(ClO₃)₂·4H₂O : The tetrahydrate form adopts an orthorhombic crystal structure with the space group Pcab. wikipedia.org

Cupric Chlorate Hexahydrate, Cu(ClO₃)₂·6H₂O : While direct crystallographic data for the hexahydrate of cupric chlorate is less common, the analogous cupric perchlorate (B79767) hexahydrate, Cu(ClO₄)₂·6H₂O, crystallizes in the monoclinic system with the space group P2₁/c. rri.res.in It is described as consisting of blue to green, deliquescent, octahedral crystals. drugfuture.com

The crystallographic data for these cupric chlorate systems are summarized in the interactive table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Anhydrous Cupric Chlorate | Cu(ClO₃)₂ | Monoclinic | P2₁/c | 4.584(1) | 8.326(2) | 8.015(1) | 114.21(1) | 2 |

| Cupric Chlorate Tetrahydrate | Cu(ClO₃)₂·4H₂O | Orthorhombic | Pcab | 12.924 | 9.502 | 7.233 | 90 | 4 |

| Cupric Perchlorate Hexahydrate | Cu(ClO₄)₂·6H₂O | Monoclinic | P2₁/c | 5.14 | 23.173 | 14.147 | 90 | 6 |

Note: Data for the hexahydrate is for the analogous perchlorate compound and serves as a structural reference. rri.res.in

Analysis of Coordination Geometries around the Copper(II) Center

The d⁹ electronic configuration of the copper(II) ion makes it susceptible to the Jahn-Teller effect, which results in distortions from idealized coordination geometries, most commonly leading to elongated octahedral or square pyramidal environments. uwimona.edu.jm

In many of its compounds, the copper(II) ion is surrounded by six ligands in an octahedral arrangement, which is often distorted.

Anhydrous Cupric Chlorate, Cu(ClO₃)₂ : The copper atom exhibits a distorted-octahedral coordination. It is surrounded by four equatorial oxygen atoms from chlorate groups at a distance of 1.96(1) Å and two axial oxygen atoms at a longer distance of 2.46(1) Å, a classic example of Jahn-Teller distortion. rsc.orgrsc.org

Cupric Chlorate Tetrahydrate, Cu(ClO₃)₂·4H₂O : In this hydrate, the copper(II) ion is also in a distorted octahedral environment. It is coordinated to four oxygen atoms from water molecules in the equatorial plane and two oxygen atoms from two chlorate groups in the axial positions. wikipedia.org The Cu-O(water) distances are shorter (1.944 Å) than the Cu-O(chlorate) distances (2.396 Å), consistent with a Jahn-Teller elongation. wikipedia.org

Cupric Perchlorate Hexahydrate, Cu(ClO₄)₂·6H₂O : In the hexahydrate, the copper ion is coordinated by six water molecules, forming a slightly deformed [Cu(H₂O)₆]²⁺ octahedron with a mean Cu-O bond length of 2.18 Å. rri.res.in

Five-coordinate square pyramidal geometry is another common coordination environment for copper(II) ions, particularly in complexes with bulky or specific polydentate ligands.

In a complex with the formula Cu(C₅H₈N₂)(C₁₄H₂₃N₅O)₂ , the cupric ion is in a five-coordinate square-pyramidal environment. The basal plane is occupied by nitrogen atoms from the organic ligands, and the apical position is occupied by an alcohol oxygen atom. iucr.org

A cupric chlorate complex with 1-methyl-5-aminotetrazole (B134227), [CuClO₃(1-MAT)₄]ClO₃ , features a copper(II) ion in an extraordinary square pyramidal coordination sphere. An oxygen atom from one chlorate ligand occupies the axial position, while four nitrogen atoms from the tetrazole ligands form the base. doi.org

Octahedral Coordination Environments

Intermolecular and Intramolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding)

Hydrogen bonds are crucial non-covalent interactions that play a significant role in the stability and assembly of the crystal structures of hydrated cupric chlorates. wikipedia.org These interactions typically involve the coordinated water molecules acting as hydrogen bond donors and the oxygen atoms of the chlorate anions acting as acceptors.

In hydrated cupric chlorate, the water molecules directly coordinated to the copper ion form hydrogen bonds with the chlorate anions that are not directly bonded to the metal center. This creates an extensive three-dimensional network, linking the coordination polyhedra and the counter-ions into a stable crystalline lattice. rsc.org For instance, in the analogous cupric chloride dihydrate, the hydrogen positions have been determined, confirming a network of hydrogen bonds that stabilize the structure. arizona.edu Similarly, in the structure of cupric perchlorate hexahydrate, the hydrogen bonds between the water and perchlorate oxygens form puckered six-membered rings. rri.res.in

Structural Characterization of Cupric Chlorate Coordination Polymers

Coordination polymers are extended structures where metal ions are linked by bridging ligands. researchgate.net Cupric chlorate has been used as a component in the synthesis of such polymers, often exhibiting interesting structural and physical properties.

[Cu(ClO₃)₂(1-ATRI)₄] : This compound features an octahedral coordination sphere around the copper(II) cation, which is built up of two chlorate ligands in axial positions and four aminotriazole molecules in a plane. doi.org

Copper(II) chlorate with 4-amino-1,2,4-triazole (B31798) : A coordination polymer has been prepared where Cu(II) ions are linked by triple triazole N1,N2 bridges, forming a 1D chain structure. researchgate.net

Anhydrous Cupric Chlorate, Cu(ClO₃)₂ : The structure of the anhydrous form can itself be described as a three-dimensional polymeric network. The perchlorate groups are bridging bidentate and can be considered pseudo-tridentate, creating infinite cross-linked chains through long Cu-O contacts. rsc.org

The choice of organic ligand is crucial in directing the final structure, leading to coordination compounds with manageable sensitivities, which can be tailored for specific applications. acs.orgresearchgate.net

One-Dimensional (1D) Chain Structures

One-dimensional (1D) chain structures are a common motif in the coordination chemistry of cupric chlorate. These structures are formed when copper(II) ions are linked together in a linear fashion by bridging ligands.

A notable example is the copper(II) chlorate(VII) coordination polymer with 4-amino-1,2,4-triazole as a bridging ligand. In this compound, Cu(II) ions are linked by triple triazole N1,N2 bridges, forming a 1D chain. researchgate.netnih.gov This arrangement results in a detonating material with performance comparable to lead azide (B81097), yet it exhibits moderate sensitivity to thermal and mechanical stimuli. researchgate.netnih.gov

The formation of 1D polymeric chains is also observed in complexes where dicyanamide (B8802431) anions act as bridging ligands. For instance, in several copper(II) dicyanamide complexes with N-substituted tetrazole ligands, the bridging of dicyanamide anions between two copper centers leads to the formation of one-dimensional chains. uni-muenchen.de Similarly, a thiocyanate-bridged one-dimensional chain copper(II) complex has been synthesized where two independent [(232-tet)Cu(NCS)]⁺ units form distinct chains in the crystal lattice. tandfonline.com

In another instance, two copper(II) atoms are bridged by three bidental ligands, resulting in the formation of polymeric chains. doi.org The nature of the bridging ligand and the coordination environment of the copper(II) ion are critical in dictating the formation and properties of these 1D structures.

Interactive Data Table: Crystallographic Data for 1D Cupric Chlorate Systems

| Compound | Bridging Ligand | Key Structural Feature | Ref. |

| Copper(II) chlorate(VII) with 4-amino-1,2,4-triazole | 4-amino-1,2,4-triazole | Triple triazole N1,N2 bridges | researchgate.netnih.gov |

| Copper(II) dicyanamide with N-substituted tetrazoles | Dicyanamide | Bridging dicyanamide anions | uni-muenchen.de |

| {(232-tet)Cu(NCS)}n | Thiocyanate | End-to-end bridging thiocyanate | tandfonline.com |

| Cu₂(4-ATRI)₆₄ | 4-aminotriazole | Three bidental bridging ligands | doi.org |

Two-Dimensional (2D) Polymeric Networks

Beyond simple chains, cupric chlorate systems can also form more complex two-dimensional (2D) polymeric networks. These structures arise when the 1D chains are further interconnected, creating layers or sheets.

An example of a 2D network is found in a copper(II) chlorate complex with a ditetrazole ligand, where each ligand links two different copper(II) atoms, leading to the formation of a 2D-network. doi.org The transition from a 1D to a 2D structure can sometimes be influenced by subtle changes in the ligand system. For instance, in a series of energetic coordination polymers, while some complexes with 1-methyl-5-aminotetrazole (1-MAT) and dicyanamide form 1D chains, others exhibit 2D-layered structures. researchgate.net

The choice of ancillary ligands and counter-ions can also direct the assembly of 2D frameworks. In a series of multicomponent polymeric networks based on copper(II), 4,4'-bipyridyl, and a carboxylato ligand, the formate (B1220265) and acetate (B1210297) groups significantly influenced the formation of 2D coordination frameworks with a (4,4) topology. srru.ac.th The coordination of anions, such as nitrate (B79036), can lead to distinct structural motifs, resulting in 2D frameworks assembled from dinuclear chain secondary building units. srru.ac.th

The dimensionality of the polymer can also be affected by the presence of solvent molecules. For instance, two related copper(II) complexes with a ditetrazolyl ligand and dicyanamide anions show a difference in dimensionality, with one forming a two-dimensional layer and its monohydrate analogue forming a three-dimensional structure. uni-muenchen.de

Interactive Data Table: Examples of 2D Cupric Chlorate Polymeric Networks

| Compound | Ligands | Key Structural Feature | Ref. |

| [Cu(ClO₃)₂(dtb)₂] | ditetrazole | Ligand links two different Cu(II) atoms | doi.org |

| {[Cu(dca)₂(1-MAT)]}n | dicyanamide, 1-methyl-5-aminotetrazole | 2D-layered structure | researchgate.net |

| {Cu₃(4,4'-bpy)₃(μ-OOCH)₄(H₂O)₂₂(H₂O)₆}n | 4,4'-bipyridyl, formate | 2D network based on trinuclear chains | srru.ac.th |

| [Cu(dca)₂(1-AT)] | dicyanamide, 1-aminotetrazole (B12337137) | Four dicyanamide anions link to four different copper cations | uni-muenchen.de |

Influence of Ligand Architecture on Cupric Chlorate Complex Stereochemistry

The stereochemistry of cupric chlorate complexes, referring to the 3D arrangement of ligands around the central copper(II) ion, is highly dependent on the architecture of the coordinating ligands. researchgate.netwikipedia.orgmdpi.comuot.edu.ly The size, shape, and donor atoms of the ligands play a crucial role in determining the coordination number and geometry of the copper center. savemyexams.comnumberanalytics.com

In the simple hydrated form, tetraaquacopper(II) chlorate, Cu(ClO₃)₂·4H₂O, the copper atom is octahedrally coordinated. wikipedia.org It is surrounded by four oxygen atoms from water molecules in a plane and two oxygen atoms from the chlorate groups in the axial positions. wikipedia.org This arrangement exhibits a Jahn-Teller distortion, a common feature in copper(II) complexes, where the axial Cu-O (chlorate) bonds are longer than the equatorial Cu-O (water) bonds. wikipedia.org

When organic ligands are introduced, a wide variety of stereochemistries can be achieved. For example, in a series of copper(II) complexes with substituted phenanthroline ligands, the copper atom adopts a distorted trigonal bipyramidal geometry. capes.gov.br The specific substituents on the phenanthroline ligand were found to correlate with the reduction potentials of the complexes. capes.gov.br

The nature of the ligand can also influence whether the chlorate anion coordinates to the copper center or acts as a non-coordinating counter-anion. In the complex [Cu(ClO₃)₂(1-ATRI)₄], the chlorate ions are in the axial positions of the octahedral coordination sphere. doi.org In contrast, in Cu₂(4-ATRI)₆₄, the chlorates are non-coordinating counter-anions. doi.org

The steric bulk of ligands is another significant factor. Bulky substituents on ligands can force a particular geometry around the copper ion. For instance, sterically demanding substituents on pyridine (B92270) rings have been used to favor the formation of specific prismatic structures in self-assembled cages. acs.org In some cases, the coordination of different ligands can lead to changes in the coordination number and geometry of the complex. savemyexams.com

Interactive Data Table: Ligand Influence on Cu(II) Stereochemistry

| Complex | Ligand(s) | Coordination Geometry | Chlorate Role | Ref. |

| Cu(ClO₃)₂·4H₂O | Water | Distorted Octahedral | Coordinating | wikipedia.org |

| Cu(5-R-phen)₂(CH₃CN)₂ | Substituted phenanthroline, Acetonitrile | Distorted Trigonal Bipyramidal | Non-coordinating (as perchlorate) | capes.gov.br |

| [Cu(ClO₃)₂(1-ATRI)₄] | 1-aminotriazole | Octahedral | Coordinating | doi.org |

| Cu₂(4-ATRI)₆₄ | 4-aminotriazole | Distorted Octahedral | Non-coordinating | doi.org |

Spectroscopic and Spectrochemical Characterization of Cupric Chlorate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations within cupric chlorate (B79027) complexes. These methods provide detailed information about the coordination environment of the copper(II) ion and the nature of the chlorate anion's interaction within the complex.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in characterizing the interactions between the copper(II) center and the coordinating ligands. acs.orgresearchgate.net The formation of a coordination bond between a ligand and the copper ion typically induces noticeable shifts in the vibrational frequencies of the ligand's functional groups. researchgate.net

In complexes involving nitrogen-rich ligands such as aminotriazoles or tetrazoles, the stretching frequencies of C=N or N-H groups are particularly informative. researchgate.netresearchgate.net A shift in the absorption band of the azomethine group (C=N) to a lower frequency upon complexation indicates the coordination of the nitrogen atom to the copper center. researchgate.net This shift arises from a reduction in the double bond character of the C=N bond upon electron donation to the metal ion. researchgate.net

Similarly, the disappearance or significant shift of broad bands associated with O-H stretching vibrations, often observed in the 3300-3400 cm⁻¹ region for free ligands, suggests the deprotonation of hydroxyl groups and the formation of Cu-O bonds. bch.ro

The chlorate anion (ClO₃⁻) itself exhibits characteristic vibrational modes. In a free state, the ClO₃⁻ ion with C₃ᵥ symmetry has four fundamental vibrational modes, two stretching (ν₁ and ν₃) and two bending (ν₂ and ν₄). When coordinated to a metal ion, the symmetry of the chlorate anion is often lowered, leading to the splitting of degenerate modes (ν₃ and ν₄) and the appearance of new bands in the FT-IR spectrum. aip.org For instance, in various copper(II) chlorate complexes with nitrogen-rich ligands, strong absorption bands for the chlorate anion are observed in the 900-1000 cm⁻¹ region. doi.org

Table 1: Selected FT-IR Data for Cu(II) Chlorate and Related Complexes

| Compound/Complex | Key Vibrational Mode | Frequency (cm⁻¹) | Interpretation |

|---|---|---|---|

| Cu(4-aminotriazolyl)x₂ | ν(ClO₃⁻) | 974 (vs), 941 (vs), 918 (s) | Characteristic chlorate stretching vibrations. doi.org |

| Cu(1-vinyltetrazole)₆₂ | ν(ClO₃⁻) | 988 (s), 952 (vs) | Strong absorptions indicating the presence of the chlorate anion. doi.org |

| Copper(II) Schiff Base Complex | ν(C=N) | Shift from 1629 to 1627 | Coordination of azomethine nitrogen to Cu(II). researchgate.net |

Note: (vs) = very strong, (s) = strong. Data is illustrative and compiled from various sources.

Raman spectroscopy complements FT-IR by providing information on the coordination of the chlorate anion. The technique is particularly sensitive to the symmetric stretching vibrations of non-polar bonds. The vibrational modes of the chlorate anion are active in Raman spectroscopy and their positions and splitting patterns can indicate the nature of the anion's coordination (e.g., monodentate, bidentate). aip.orgscielo.br

For instance, in copper hydroxy perchlorate (B79767), a related compound, the splitting of the F₂ modes of the perchlorate anion (a close relative of chlorate) is observed, indicating a breakdown of degeneracy upon coordination. scielo.br Similar effects are expected for cupric chlorate complexes. In studies of alkali metal chlorates, well-separated doublets for the ν₃ and ν₄ modes were observed, providing clear evidence of cation polarization of the anion. aip.org A weak band observed around 345 cm⁻¹ in the Raman spectrum of copper hydroxy perchlorate has been tentatively assigned to the Cu-O (anion) stretching vibration, directly probing the metal-anion bond. scielo.br

Table 2: Raman Spectroscopy Data for Anion Coordination

| Species | Vibrational Mode | Frequency (cm⁻¹) | Assignment/Interpretation |

|---|---|---|---|

| Cu₂(OH)₃ClO₄ | ν(Cu-O anion) | 345 | Tentative assignment for metal-anion stretch. scielo.br |

| Cu₂(OH)₃ClO₄ | ν₁(ClO₄⁻) | 928 | Suggests C₃ᵥ coordination of the perchlorate. scielo.br |

| Nantokite (CuCl) | Transverse/Longitudinal Optic | 205, 155 | Characteristic Cu-Cl vibrations. researchgate.net |

Note: Data for related copper compounds are included to illustrate the principles of anion coordination analysis by Raman spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand-Metal Interactions

Electronic Spectroscopy Studies

Electronic spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, is a cornerstone for investigating the electronic structure of copper(II) complexes. It provides valuable information on d-d electronic transitions and charge-transfer bands.

Copper(II) is a d⁹ ion, which typically forms complexes with distorted octahedral, square pyramidal, or square-planar geometries. The electronic spectra of these complexes are characterized by broad, weak absorption bands in the visible or near-infrared (NIR) region, which are assigned to d-d transitions. bch.roallenpress.com The position and intensity of these bands are sensitive to the ligand field strength and the coordination geometry around the Cu(II) ion. scribd.com

For many copper(II) complexes, a broad d-d transition band is observed in the range of 550-700 nm. bch.roresearchgate.net For example, various copper(II) Schiff base complexes show a broad d-d transition band between 556-600 nm, which is characteristic of a square-planar geometry. bch.ro The energy of the d-d transition can be influenced by the nature of the ligands, as described by the spectrochemical series. scribd.com Stronger field ligands cause a larger splitting of the d-orbitals (Δ₀), resulting in a shift of the absorption maximum (λₘₐₓ) to a shorter wavelength (higher energy). scribd.com

Solid-state UV-Vis spectroscopy is particularly important for studying the electronic properties of cupric chlorate derivatives in their solid form, which is relevant to their application as energetic materials. acs.orgresearchgate.net These measurements can provide insights into the initiation mechanisms of these compounds when exposed to stimuli like lasers. acs.orgresearchgate.net The d-d transitions observed in the solid state can extend the absorption of the material into the visible or even near-infrared region. researchgate.net This absorption of light energy can be a critical step in triggering the decomposition of the energetic complex. For instance, solid-state UV-Vis measurements have been performed on copper(II) chlorate complexes with nitrogen-rich ligands to gain insight into their laser initiation mechanism. acs.orgresearchgate.net

Table 3: UV-Vis Spectroscopic Data for Cu(II) Complexes

| Complex | λₘₐₓ (nm) | Solvent/State | Assignment |

|---|---|---|---|

| Copper(II) Schiff Base Complexes | 556-600 | - | d-d transition (square-planar geometry). bch.ro |

| [Cu(NH₃)₄(H₂O)₂]²⁺ | 600 | Water | d-d transition. scribd.com |

| [Cu(gly)₂(H₂O)₂]²⁺ | 638 | Water | d-d transition. scribd.com |

| [Cu(en)₂(H₂O)₂]²⁺ | 739 | Water | d-d transition. scribd.com |

| Cu(II) itaconate complex | 686 | - | d-d transition. redalyc.org |

Note: Data compiled from various sources to illustrate typical d-d transition ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy for d-d Transitions and Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization within Complexes

While the paramagnetic nature of the Cu(II) ion often leads to significant broadening and shifting of NMR signals, making direct observation of the metal center challenging, NMR spectroscopy remains a valuable tool for characterizing the organic ligands within the diamagnetic precursors or, in some cases, within the paramagnetic complexes themselves. researchgate.netijfans.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for confirming the structure of the synthesized ligands before complexation. nih.gov For instance, the presence of specific proton signals for S(CH₂)nS groups or characteristic chemical shifts for aromatic protons can verify the ligand's identity. nih.gov

Upon complexation, changes in the chemical shifts of the ligand's protons can provide evidence of coordination. ijfans.org Although the paramagnetic effect of Cu(II) can be a complication, the broadening and shifting of ligand proton signals in proximity to the metal center can confirm the binding sites. researchgate.net For example, a downfield shift of an N-CH signal in the ligand's NMR spectrum upon forming a Cu(II) complex confirms coordination through the azomethine nitrogen. ijfans.org

Table 4: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Cupric chlorate | Cu(ClO₃)₂ |

| Copper(II) sulfate (B86663) | CuSO₄ |

| Barium chlorate | Ba(ClO₃)₂ |

| 1-Vinyltetrazole | C₃H₄N₄ |

| 4-Aminotriazole | C₂H₄N₄ |

| Copper(II) chloride | CuCl₂ |

| Copper hydroxy perchlorate | Cu₂(OH)₃ClO₄ |

| Nantokite | CuCl |

| Eriochalcite | CuCl₂·2H₂O |

| Glycine | C₂H₅NO₂ |

| Ethylenediamine (B42938) (en) | C₂H₈N₂ |

| Ammonia | NH₃ |

Elemental Analysis Techniques for Compositional Verification

To confirm the stoichiometry of cupric chlorate and its derivatives, a variety of elemental analysis techniques are employed. These methods are crucial for verifying the purity and the precise elemental ratios within a synthesized compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting the elemental composition of a sample, even at very low concentrations. measurlabs.com For cupric chlorate, ICP-MS can be used to determine the precise concentration of copper. The sample is first digested and then introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of copper and any potential metallic impurities. measurlabs.com

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and the chemical state of the elements on the surface of a material. measurlabs.com By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. For cupric chlorate, XPS can confirm the presence of copper, chlorine, and oxygen and provide insights into the Cu(II) oxidation state.

Combustion Analysis (CHNOS Analysis) is a standard method for determining the mass percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur in an organic compound. measurlabs.com While cupric chlorate is an inorganic compound, this technique can be adapted or used in conjunction with other methods to analyze organic ligands in cupric chlorate derivatives. The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. measurlabs.com

X-ray Diffraction (XRD) , particularly powder XRD, is essential for phase identification and can be used for quantitative analysis of crystalline materials. measurlabs.com For cupric chlorate, XRD patterns can confirm the crystal structure and the presence of specific hydrated forms, such as the tetrahydrate. wikipedia.org Rietveld analysis of the diffraction data can provide quantitative information about the phase composition of a sample. measurlabs.com

The following table summarizes the application of these techniques for the compositional verification of cupric chlorate.

| Technique | Information Obtained | Application to Cupric Chlorate |

| ICP-MS | Quantitative elemental composition | Determines the precise concentration of copper. |

| XPS | Surface elemental composition and chemical state | Confirms the presence of Cu, Cl, O and the Cu(II) state. |

| Combustion Analysis | Percentage of C, H, N, O, S | Analyzes organic ligands in cupric chlorate derivatives. |

| XRD | Crystalline structure and phase composition | Confirms the specific crystalline form of cupric chlorate. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Spin Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as those containing the copper(II) ion (Cu²⁺), which has a d⁹ electronic configuration. libretexts.orgmdpi.com EPR spectroscopy provides detailed information about the electronic and geometric structure of the Cu(II) center and the nature of its ligand environment. mdpi.com

The EPR spectrum of a Cu(II) complex is characterized by the g-factor and hyperfine coupling constants. numberanalytics.com The g-factor is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment. numberanalytics.com For Cu(II) complexes, the g-factor is often anisotropic, meaning it depends on the orientation of the molecule in the magnetic field. libretexts.org This anisotropy gives rise to different g-values along different molecular axes, typically denoted as gₓ, gᵧ, and g₂.

In many Cu(II) complexes with geometries like square planar or axially elongated octahedra, the spectrum is axial, with gₓ = gᵧ (denoted as g⊥) and g₂ (denoted as g∥). libretexts.orgmdpi.com The relationship g∥ > g⊥ > 2.0023 (the g-factor for a free electron) is typically observed for these geometries, where the unpaired electron resides in the dₓ²-y² orbital. libretexts.orgsci-hub.se The nuclear spin of copper (I = 3/2) leads to hyperfine splitting of the EPR signal into four lines. libretexts.orgnumberanalytics.com

Below is a table showing typical EPR g-factor ranges for Cu(II) complexes in different coordination environments.

| Coordination Geometry | g-Value Relationship | Typical g⊥ Range | Reference |

| Axially Elongated Octahedral | g∥ > g⊥ > 2.0023 | ~2.04 - 2.10 | ethz.ch |

| Square Planar | g∥ > g⊥ > 2.0023 | ~2.15 - 2.20 | researchgate.net |

| Tetragonally Distorted | g∥ > g⊥ | Varies with distortion | worldscientific.com |

X-ray Absorption Spectroscopy (XAS) in Electronic Structure Determination

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides valuable information about the electronic structure, oxidation state, and local coordination environment of the absorbing atom. geoscienceworld.org For cupric chlorate, both the Cu K-edge and L-edge XAS can be utilized to probe the electronic structure of the copper(II) center.

Cu K-edge XAS involves the excitation of a 1s core electron. osti.govnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the copper atom. dergipark.org.tr For Cu(II) compounds, a weak pre-edge feature around 8979 eV is often observed, corresponding to the formally dipole-forbidden 1s → 3d transition. nih.gov The intensity of this pre-edge feature can provide information about the degree of 4p mixing into the 3d orbitals, which is related to the deviation from centrosymmetry. osti.govnih.gov The main absorption edge, corresponding to the dipole-allowed 1s → 4p transition, occurs at higher energies. osti.govnih.gov The position and shape of the K-edge are indicative of the Cu(II) oxidation state. ritsumei.ac.jp

Cu L-edge XAS probes the excitation of a 2p electron to the unoccupied 3d orbitals (2p → 3d transition). nih.gov This technique offers higher energy resolution compared to K-edge XAS. nih.gov The L-edge spectrum for a Cu(II) compound typically shows a strong peak around 931.2 eV, which is a fingerprint of the d⁹ configuration. geoscienceworld.orgscispace.com This peak corresponds to the 2p⁶3d⁹ → 2p⁵3d¹⁰ final state. The intensity and energy of the L-edge peaks are sensitive to the covalency of the metal-ligand bonds and the ligand field. nih.gov The presence and characteristics of satellite peaks at higher energies can also provide insights into charge transfer processes between the copper ion and its ligands. researchgate.net

The following table presents characteristic XAS features for Cu(II) compounds.

| XAS Edge | Transition | Typical Energy Range (eV) | Information Gained |

| Cu K-edge (pre-edge) | 1s → 3d | ~8979 | Coordination geometry, 4p-3d mixing |

| Cu K-edge (main edge) | 1s → 4p | ~8980 - 9000 | Oxidation state, local structure |

| Cu L₃-edge | 2p₃/₂ → 3d | ~931 - 933 | Oxidation state (d⁹ fingerprint), covalency, ligand field |

Reactivity and Mechanistic Studies of Cupric Chlorate Systems

Thermal Decomposition Mechanisms of Cupric Chlorate (B79027) and its Complexes

The thermal stability and decomposition pathways of cupric chlorate and its coordination complexes are critical for understanding their chemical behavior, particularly for energetic materials where the chlorate anion serves as an oxidizer. The decomposition process is significantly influenced by the nature of the ligands coordinated to the copper(II) ion and the experimental atmosphere.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to investigate the thermal decomposition of cupric chlorate systems. scielo.br TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing endothermic and exothermic events like phase transitions and decomposition reactions. scielo.br

Studies on various copper(II) complexes show multi-step decomposition profiles. Typically, the initial mass loss corresponds to the removal of lattice or coordinated water molecules (dehydration), which is an endothermic process. redalyc.org This is followed by the decomposition of the organic ligands, if present, and finally, the breakdown of the chlorate anion, often leaving a residue of copper oxide. redalyc.orgresearchgate.net

For instance, the thermal analysis of copper(II) complexes with ligands such as ethylenediamine (B42938) or amino acids shows that decomposition occurs in distinct steps involving dehydration, deamination (loss of amine ligands), and deanionation. tubitak.gov.trresearchgate.net The decomposition of the anion itself is a highly energetic exothermic process. Research on energetic coordination compounds, including copper(II) chlorate and perchlorate (B79767) complexes with nitrogen-rich ligands like 4-aminotriazole, has utilized DTA to characterize their thermal behavior. rsc.org The DTA plots for these materials show sharp exothermic peaks corresponding to their explosive decomposition. rsc.orgkau.edu.sa

The decomposition pathway for a copper(II) 8-hydroxyquinoline (B1678124) complex in an inert nitrogen atmosphere involves initial dehydration, followed by partial volatilization of the complex, and then decomposition of the remaining compound at higher temperatures. redalyc.org In an oxidizing atmosphere, the process is altered, with oxidation of the complex occurring, confirmed by exothermic peaks in the DTA curve. redalyc.org The final residue in many cases, especially after decomposition in air, is identified as cupric oxide (CuO). scirp.org

Table 1: Illustrative Thermal Decomposition Stages of Various Copper(II) Complexes

| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss / Event | Technique | Source |

|---|---|---|---|---|---|

| Cu(II) 8-hydroxyquinoline hydrate | 1 | up to 188 | Dehydration & ligand loss (endothermic) | TG/DTA | redalyc.org |

| Cu(II) 8-hydroxyquinoline hydrate | 2 | 276 - 483 | Partial volatilization & decomposition | TG/DTA | redalyc.org |

| [Cu(ur)(asn)(H₂O)₃]Cl | 1 | 22 - 178 | Loss of coordinated H₂O | TG/DTG | |

| [Cu(ur)(asn)(H₂O)₃]Cl | 2 | 178 - 306 | Loss of remaining H₂O, Cl, and partial urea (B33335) | TG/DTG | |

| Cu(II) acetate (B1210297) monohydrate | 1 | 110 - 150 | Dehydration (endothermic) | DTA-TG | scirp.org |

| Cu(II) acetate monohydrate | 2 | 200 - 300 | Decomposition to Cu metal (exothermic in air) | DTA-TG | scirp.org |

Kinetic analysis of thermal decomposition data provides quantitative parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction order (n), which describe the rate and mechanism of the reaction. researchgate.net These parameters are often calculated from non-isothermal TGA curves using methods like the Coats-Redfern or Horowitz-Metzger equations. researchgate.netlukasiewicz.gov.pl

For energetic materials, such as copper(II) perchlorate complexes (a close relative of chlorates), kinetic parameters are crucial for assessing thermal stability and safety. For example, the decomposition kinetics of dichlorate(VII) μ-tris(4-amino-1,2,4-triazole)copper(II) were studied using differential scanning calorimetry (DSC) at various heating rates. aiaa.org Applying Kissinger's method, the apparent activation energy (Ea) for the main exothermic decomposition was determined to be approximately 182.6 kJ·mol⁻¹. aiaa.org

The activation energy for the decomposition of copper(II) complexes varies significantly with the coordinated ligands and the specific decomposition step. For a mixed-ligand complex of Cu(II) with urea and asparagine, the activation energies calculated for its five distinct decomposition steps were 98, 119, 134, 123, and 137 kJ·mol⁻¹, respectively. Similarly, studies on copper(II) fluoride (B91410) complexes with various amino acids have also involved the determination of kinetic parameters to elucidate their decomposition mechanisms. researchgate.net The relative thermal stability of different metal chelates is often correlated with their activation energies for decomposition; a higher activation energy generally implies greater thermal stability. researchgate.net

Table 2: Kinetic Parameters for the Thermal Decomposition of Selected Copper(II) Complexes

| Complex | Activation Energy (Ea) (kJ·mol⁻¹) | Method | Source |

|---|---|---|---|

| {Cu(C₂H₄N₄)₃₂}n | 182.6 | Kissinger (from DSC) | aiaa.org |

| [Cu(ur)(asn)(H₂O)₃]Cl (Step 1) | 91.9 | Coats-Redfern | |

| [Cu(ur)(asn)(H₂O)₃]Cl (Step 2) | 122.0 | Coats-Redfern | |

| [Cu(ur)(asn)(H₂O)₃]Cl (Step 3) | 111.3 | Coats-Redfern |

Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA) for Decomposition Pathways

Role as an Oxidant in Hydrometallurgical Extraction Processes

The strong oxidizing power of the chlorate ion is harnessed in hydrometallurgical processes for the extraction of metals from sulfide (B99878) ores. Specifically, chlorate-based leaching has been successfully applied to the extraction of copper from refractory ores like chalcopyrite (CuFeS₂).

In these processes, sodium chlorate is used as an oxidant in a mild acidic solution (e.g., hydrochloric acid) to facilitate the dissolution of copper sulfide minerals. The chlorate ion oxidizes the sulfide in the ore, allowing the copper to be liberated into the aqueous solution as cupric ions (Cu²⁺). A key advantage of using chlorate is its ability to achieve high copper extraction rates (over 98%) at elevated temperatures (e.g., 165 °C) while simultaneously controlling the leaching of iron. The iron can be precipitated out of the solution as species like jarosite, resulting in a high-purity copper leachate suitable for subsequent recovery steps like electrowinning.

An alternative approach involves the in-situ generation of chlorate ions through the electrolysis of a brine solution (NaCl). This electroleaching process has been shown to effectively dissolve copper sulfides, with copper recoveries of approximately 71% being achieved at room temperature. The electrochemically generated chlorate acts as the primary oxidant, dissolving the copper minerals and allowing for the simultaneous recovery of copper at the cathode. These methods demonstrate the crucial role of cupric chlorate and the chlorate ion as a powerful oxidant system in modern hydrometallurgy.

Investigation of Laser Initiation Mechanisms in Cupric Chlorate Energetic Coordination Compounds

The initiation of energetic materials by laser radiation is a burgeoning field of research, offering significant advantages in terms of safety, precision, and control over traditional initiation methods. Cupric chlorate energetic coordination compounds (ECCs) have emerged as a promising class of materials for such applications. The mechanism by which a laser pulse initiates a chemical reaction in these compounds is a complex process, with the photothermal model being the most widely supported explanation. uni-muenchen.de This process involves the absorption of light energy and its rapid conversion into heat, which triggers the thermal decomposition of the energetic material. researchgate.netmdpi.com

Research into these mechanisms focuses on understanding how the individual components of the coordination complex—the copper(II) metal center, the organic ligands, and the chlorate anion—contribute to the absorption of laser energy and the subsequent initiation. researchgate.netresearchgate.net The coordination of a transition-metal ion like copper(II) can extend the absorption spectrum of the compound into the visible and near-infrared (NIR) regions due to d-d transitions. researchgate.netresearchgate.net This enhanced absorption is critical for efficient photothermal conversion, where the laser's light energy is effectively transformed into heat. mdpi.com

The choice of the anion is particularly critical; studies have shown that replacing the chlorate or perchlorate anion with others, like nitrate (B79036), often results in the compound losing its ability to be initiated by a laser of the same power and wavelength. researchgate.net Similarly, the organic ligands play a crucial role in tuning the compound's properties. By selecting appropriate nitrogen-rich ligands, the sensitivity and energetic character of cupric chlorate ECCs can be systematically adjusted. acs.org Solid-state UV-Vis spectroscopy is a key analytical tool used to gain insight into the laser initiation mechanism by characterizing the absorption properties of these compounds. researchgate.netacs.org

Detailed Research Findings

Investigations into cupric chlorate complexes with various nitrogen-rich ligands have provided valuable data on their laser ignition properties. A study involving a single-pulsed InGaAs laser diode highlights the conditions required for initiation. at.ua The primary proposed mechanism posits that the laser radiation heats the explosive material, leading to a rapid increase in internal pressure and subsequent explosive decomposition, effectively converting light energy into shockwave energy. uni-muenchen.de While photochemical processes like light-induced homolysis are known for copper complexes, the photothermal pathway is considered the predominant mechanism for the laser initiation of these energetic materials. uni-muenchen.denih.gov

The synthesis of novel cupric chlorate complexes using ligands such as 1-aminotriazole and 4-aminotriazole has demonstrated the creation of compounds with excellent initiation capabilities for secondary explosives like PETN, while maintaining thermal stability and manageable handling sensitivities. researchgate.net

The following table presents data on the laser ignition and sensitivity of selected energetic coordination compounds, illustrating the influence of the anion and ligand structure.

| Compound | Anion | Impact Sensitivity | Friction Sensitivity | Laser Ignition Test |

|---|---|---|---|---|

| Copper(II) 4-aminotriazolyl chlorate complex | Chlorate (ClO₃⁻) | Data not available | Data not available | Excellent initiation of PETN researchgate.net |

| Cu(1-VTZ)₆₂ | Chlorate (ClO₃⁻) | Data not available | Data not available | Successfully initiated researchgate.net |

| Cu(1-ATZ)₆₂ | Chlorate (ClO₃⁻) | Data not available | Data not available | Successfully initiated researchgate.net |

| Copper(II) dinitramide ECC (17) | Dinitramide | 28 mJ researchgate.net | 9 N researchgate.net | Could be initiated by laser uni-muenchen.de |

| Copper(II) nitrite (B80452) complex (15) | Nitrite (NO₂⁻) | Data not available | Data not available | Could not be initiated by laser uni-muenchen.de |

The data underscores the critical role of the chlorate anion in conferring photosensitivity to the complex, a property often diminished or lost when other anions are substituted. researchgate.net For instance, many copper(II) nitrate complexes lose their capability to be initiated by laser under similar conditions. researchgate.net The photothermal mechanism is further supported by studies on analogous systems, such as copper(II) bromate (B103136) complexes, which can also be initiated by laser irradiation due to their ability to absorb light and convert it to heat efficiently. at.ua The combination of a suitable transition metal, an oxidizing anion like chlorate, and carefully selected ligands is therefore essential in designing the next generation of laser-ignitable energetic materials. researchgate.net

Coordination Chemistry of Cupric Chlorate

Design and Synthesis of Cupric Chlorate (B79027) Coordination Complexes with Diverse Ligand Architectures

The synthesis of cupric chlorate coordination complexes often involves the in situ formation of aqueous copper(II) chlorate through a metathesis reaction between copper(II) sulfate (B86663) and barium chlorate. researchgate.net This is followed by the introduction of a stoichiometric amount of the desired ligand. researchgate.net A variety of ligand architectures have been successfully employed to create diverse cupric chlorate complexes.

Nitrogen-rich ligands are of particular interest due to their potential to create energetic compounds. researchgate.netacs.org Ligands such as 1-vinyl-1H-tetrazole (1-VTZ) and 1-allyl-1H-tetrazole (1-ATZ) have been used to synthesize hexacoordinated copper(II) complexes, Cu(1-VTZ)₆₂ and Cu(1-ATZ)₆₂ respectively. researchgate.net Another example is 4-amino-1,2,4-triazole (B31798), which forms a coordination polymer with copper(II) chlorate(VII) where the triazole acts as a bridging ligand. researchgate.net

The design of these complexes is a strategic process aimed at achieving specific properties. For instance, the incorporation of nitrogen-rich ligands is a deliberate choice to enhance the energetic character of the resulting compounds. researchgate.net The coordination chemistry strategy also allows for the tuning of properties like laser initiation by selecting appropriate ligands. researchgate.net

A summary of selected cupric chlorate coordination complexes and their synthetic approach is presented below:

| Complex | Ligand(s) | Synthetic Approach | Reference |

| Cu(1-VTZ)₆₂ | 1-vinyl-1H-tetrazole (1-VTZ) | Reaction of in situ prepared Cu(ClO₃)₂ with 1-VTZ. researchgate.net | researchgate.net |

| Cu(1-ATZ)₆₂ | 1-allyl-1H-tetrazole (1-ATZ) | Reaction of in situ prepared Cu(ClO₃)₂ with 1-ATZ. researchgate.net | researchgate.net |

| Copper 4-aminotriazolyl chlorate complex | 4-amino-1,2,4-triazole | A convenient synthetic route is described. researchgate.netacs.org | researchgate.netacs.org |

| Dichlorate(VII) µ-tris(4-amino-1,2,4-triazole)copper(II) | 4-amino-1,2,4-triazole | Replication of a previously reported synthesis. researchgate.net | researchgate.net |

Structure-Reactivity Relationships in Cupric Chlorate Coordination Compounds

The relationship between the structure of cupric chlorate coordination compounds and their reactivity is a critical aspect of their study, particularly for their application as energetic materials. The arrangement of ligands around the central copper(II) ion dictates the compound's stability, sensitivity, and performance. researchgate.netacs.org

The choice of ligand plays a pivotal role in "taming" or "boosting" the sensitivity of these energetic coordination compounds. researchgate.netacs.org For example, the copper 4-aminotriazolyl chlorate complex demonstrates excellent initiation of pentaerythritol (B129877) tetranitrate (PETN), while also being thermally stable and safe to handle. researchgate.netacs.org This balance of performance and safety is a direct consequence of its specific coordination environment.

In a study involving copper(II) chlorate(VII) and the bridging ligand 4-amino-1,2,4-triazole, a 1D chain structure is formed where Cu(II) ions are linked by triple triazole N1,N2 bridges. researchgate.net This polymeric structure results in a detonator with performance comparable to lead azide (B81097), yet it exhibits moderate sensitivity to thermal and mechanical stimuli. researchgate.net

The coordination geometry itself has a profound impact on reactivity. Copper(II) complexes are known for their lability and preference for distorted coordination geometries, making their structures less predictable than other 3d transition-metal complexes. acs.org This structural flexibility can lead to diverse reactivity patterns. For instance, dinuclear triply bridged copper(II) complexes can exhibit a continuous change in coordination geometry from regular trigonal bipyramidal to square pyramidal, influencing their reactivity. acs.org

The following table summarizes the structure-reactivity insights for selected cupric chlorate complexes:

| Complex | Structural Features | Reactivity/Performance | Reference |

| Copper 4-aminotriazolyl chlorate complex | Specific coordination environment | Excellent initiation of PETN, thermally stable, and safe to handle. researchgate.netacs.org | researchgate.netacs.org |

| Copper(II) chlorate(VII) with 4-amino-1,2,4-triazole | 1D chain structure with triple triazole bridges. researchgate.net | Detonator performance close to lead azide with moderate thermal and mechanical sensitivity. researchgate.net | researchgate.net |

| General Cu(II) complexes | Lability and distorted coordination geometries. acs.org | Less predictable structures and diverse reactivity patterns. acs.org | acs.org |

Influence of Ligand Field on Electronic and Catalytic Properties

The ligand field, which describes the arrangement of ligands around the central metal ion, significantly influences the electronic structure and, consequently, the catalytic and other properties of cupric chlorate coordination compounds. numberanalytics.comchemijournal.com The nature of the ligands dictates the splitting of the d-orbitals of the copper(II) ion, which in turn affects the complex's stability, reactivity, and spectral properties. chemijournal.comsolubilityofthings.com

Ligands are classified as strong-field or weak-field based on their ability to cause a large or small splitting of the d-orbital energies, respectively. chemijournal.com Strong-field ligands lead to a more stable, lower-energy configuration, which can result in lower activation energies and faster reaction rates in catalytic processes. chemijournal.com Conversely, weak-field ligands result in a less stable, high-spin configuration that can be more reactive. chemijournal.com

In the context of cupric chlorate complexes, the choice of ligand can modulate the electronic properties to achieve desired outcomes. For instance, the use of nitrogen-rich ligands can extend the absorption of the complex into the visible region through d-d transitions, which is relevant for applications like laser ignition. researchgate.net

The electronic properties of copper(II) complexes are also closely tied to their catalytic activity. The ability of copper complexes to undergo ligand substitution allows them to bind to a variety of substrates, a key feature in their biological and industrial catalytic functions. orientjchem.org The steric and electronic effects of the ligands can be fine-tuned to enhance catalytic efficiency. numberanalytics.com For example, in the oxidation of catechols by copper(II) complexes, the reaction rate is dependent on the basicity, steric effects, and reduction potentials of the ligands. capes.gov.br

The table below highlights the influence of the ligand field on the properties of copper complexes:

| Property | Influence of Ligand Field | Example | Reference |

| Electronic Properties | The ligand field splits the d-orbitals, affecting the electronic configuration and stability of the complex. chemijournal.com | Strong-field ligands like cyanide induce significant d-orbital splitting. chemijournal.com | chemijournal.com |

| Spectral Properties | d-d transitions, influenced by the ligand field, determine the color and absorption spectra of the complexes. researchgate.netresearchgate.net | Nitrogen-rich ligands can extend absorption into the visible region. researchgate.net | researchgate.net |

| Catalytic Activity | Ligand-induced changes in the electronic structure of the metal center affect reaction rates and mechanisms. chemijournal.com | The rate of catechol oxidation by Cu(II) complexes varies with the ligand's steric and electronic properties. capes.gov.br | capes.gov.br |

| Reactivity | The ligand field strength impacts the stability and reactivity of the complex, with weak-field ligands often leading to more reactive, high-spin configurations. chemijournal.com | Weak-field ligands like water can lead to a more reactive complex. chemijournal.com | chemijournal.com |

Polymorphism and Isomerism in Cupric Chlorate Coordination Systems

Polymorphism, the ability of a compound to exist in more than one crystal structure, and isomerism, where compounds have the same chemical formula but different arrangements of atoms, are important phenomena in the coordination chemistry of cupric chlorate. numberanalytics.comifj.edu.pl These phenomena can significantly impact the physical and chemical properties of the resulting materials, including their energetic performance. ifj.edu.pl

The synthesis of coordination compounds in solution can lead to the formation of different species in equilibrium, and crystallization may yield mixtures of polymorphs or isomers. ifj.edu.pl These different forms can have varying thermodynamic stabilities, and some may be metastable. ifj.edu.pl

A notable example is the observation of a minor, visibly different product during the synthesis of dichlorate(VII) µ-tris(4-amino-1,2,4-triazole)copper(II). researchgate.net The minor product consisted of larger, deep-blue crystals, suggesting the formation of a different polymorph or isomer under the same reaction conditions. researchgate.net

The type of isomerism can vary. For instance, linkage isomerism can occur when a ligand can coordinate to the metal center through different atoms. acs.org While specific examples of linkage isomerism in cupric chlorate complexes are not detailed in the provided search results, it is a known phenomenon in coordination chemistry. acs.org Supramolecular isomerism, where the isomers differ in the assembly of molecules in the crystal lattice, is another possibility. acs.org

The existence of polymorphism and isomerism underscores the complexity of designing and synthesizing coordination compounds with specific, reproducible properties. ifj.edu.pl It also presents an opportunity to study structure-property relationships, as any differences in physical properties between isomers or polymorphs can be directly attributed to the variations in their crystal structures or coordination environments. ifj.edu.pl

Theoretical and Computational Investigations of Cupric Chlorate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a principal computational method for investigating the properties of copper(II) chlorate-based energetic materials. It offers a balance between computational cost and accuracy, making it suitable for studying the complex electronic environments of transition metal compounds. Research in this area has focused on coordination complexes where cupric chlorate (B79027) acts as a component, providing a safer and more stable means to study the energetic chlorate anion.

DFT calculations have been instrumental in elucidating the electronic structure of copper(II) chlorate coordination polymers. For instance, in a study of a copper(II) chlorate(VII) coordination polymer with 4-amino-1,2,4-triazole (B31798) as a bridging ligand, periodic structure calculations based on DFT were used to explain the electronic structure and thermodynamic properties of the material. ugr.es

In other complex copper systems, DFT has been used to understand charge distribution and bonding. Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, has been performed on related copper(II) tetrazole complexes to explain structural peculiarities and the basicity of ligands. researchgate.net For a series of Tris(2-pyridylmethyl)amine-ligated Cu(II) complexes, DFT modeling was employed to understand how the coordination environment changes upon interaction with other species, such as a chloride ion. The calculations suggested a shift in geometry and the loss of a specific copper-nitrogen interaction, highlighting the charge and electron density redistribution within the molecule. nih.gov These types of analyses are crucial for understanding the sensitivity and performance of energetic materials, as the electronic character dictates the ease of bond breaking and energy release.

A significant application of DFT is the prediction of spectroscopic data, which can then be correlated with experimental measurements to validate both the computational model and the experimental interpretation.

In studies of new energetic copper(II) chlorate complexes with nitrogen-rich ligands like 1-vinyltetrazole (1-VTZ) and 1-aminotetrazole (B12337137) (1-ATZ), compounds were thoroughly characterized using methods including IR and UV/Vis spectroscopy. researchgate.net Solid-state UV-Vis measurements, in particular, were performed to gain insight into the laser initiation mechanism, which is directly related to the electronic transitions within the material. researchgate.net DFT and its time-dependent extension (TD-DFT) are frequently used to model such electronic transitions (e.g., metal-to-ligand charge transfer, MLCT) and vibrational frequencies (IR/Raman).

In a study on related cobalt complexes, geometry optimization using DFT calculations at the B3LYP/6-311++G(2d,2p) level showed good agreement with crystal structure metrics and also correlated well with experimental IR and Raman data, allowing for precise spectral assignments. This synergy between computational prediction and experimental data is a powerful approach for confirming the structures and understanding the bonding in new energetic compounds.

Table 1: Comparison of Experimental vs. DFT-Calculated Properties for Related Copper(II) Complexes Note: This table is illustrative of the typical application of DFT. Data for specific cupric chlorate complexes is often found within the full text of cited literature.

| Complex/System | Property | Experimental Value | Calculated Value (DFT) | Reference Context |

|---|---|---|---|---|

| [Co(L)₂Cl₂(H₂O)₂] model | Bond Lengths/Angles | Matches X-ray data | Good agreement | Demonstrates DFT's accuracy in replicating geometry. |

| [Co(L)₂Cl₂(H₂O)₂] model | IR/Raman Peaks | Observed spectra | Good agreement, allows assignment | Validates vibrational modes and structure. |

| Cu(II) Chlorate Complexes | UV/Vis Absorption | Measured to study laser ignition | TD-DFT can predict MLCT bands | Provides insight into electronic transitions for initiation. researchgate.net |

Analysis of Ground State Electronic Character and Charge Transfer

Valence Bond Configuration Interaction (VBCI) Simulations

Valence Bond Configuration Interaction (VBCI) is a sophisticated computational method rooted in valence bond theory that can provide detailed descriptions of electronic states, particularly for complex bond-breaking and bond-forming processes. Despite its potential utility for analyzing the decomposition of energetic materials, a review of available scientific literature indicates that VBCI simulations have not been specifically applied to or reported for cupric chlorate or its direct coordination complexes. Research in this area has predominantly utilized Density Functional Theory.

Computational Modeling of Reaction Pathways and Catalytic Cycles

DFT is a key tool for modeling the reaction mechanisms of copper-containing compounds, providing insight into intermediate structures and transition states that are often impossible to isolate experimentally.

One study investigated the mechanism of an intricate oxidation reaction of a chlorodiketonate ligand in a mononuclear Cu(II) complex. researchgate.net The computational work explored the reaction mechanism by modeling the system with different DFT functionals and basis sets, assessing how sensitive the predicted reaction profiles were to the computational methodology. This type of research is vital for understanding the decomposition pathways of energetic ligands in the presence of a copper center. researchgate.net

Another DFT study focused on the copper(I) catalyzed azide-alkyne cycloaddition reaction, a cornerstone of click chemistry. The calculations showed that the copper catalyst changes the reaction from a one-step mechanism to a polar, stepwise one by forming a dinuclear Cu(I)-acetylide complex, which has a high nucleophilic character. nih.gov While not involving cupric chlorate directly, this work exemplifies how computational modeling can map out the entire catalytic cycle, identifying key intermediates and explaining the role of the metal catalyst in lowering activation barriers. nih.gov

In the context of bio-inspired systems, DFT calculations were combined with experimental work to unravel the light-induced reactivity of Cu(I) complexes with oxygen. The proposed mechanism involves the generation of a cupric-superoxide intermediate, and the calculations helped to map a reaction pathway involving C–O bond cleavage and C–C bond formation in an excited state. acs.org Such studies on copper-oxygen reactivity are relevant for understanding the initial steps of oxidation and decomposition in energetic materials.

Crystal Structure Prediction and Validation through Computational Methods

While ab initio crystal structure prediction for complex salts remains a significant challenge, computational methods, especially DFT, are widely used to validate and analyze experimentally determined crystal structures. The standard methodology involves obtaining a crystal structure via single-crystal X-ray diffraction (XRD) and then performing DFT-based geometry optimization on the molecular unit or a cluster model from the crystal lattice.

For numerous energetic coordination polymers, including those containing copper(II), this approach is standard. researchgate.net Researchers compare the bond lengths, bond angles, and dihedral angles from the optimized geometry with the data from the XRD structure. rsc.org Good agreement between the calculated and experimental structures provides confidence in the quality of both the experimental data and the computational model.

For example, in a study of a copper(II) chlorate(VII) coordination polymer, the structure was determined to be a 1D chain where Cu(II) ions are linked by triazole bridges. researchgate.net Subsequent DFT calculations were performed on this known periodic structure to analyze its electronic properties. researchgate.net Similarly, studies on other copper complexes have used DFT to calculate properties like Gibbs free energies (ΔG) and the energy gaps between molecular orbitals based on the experimentally determined crystal structure, allowing for a deeper understanding of the relationship between structure and chemical stability or reactivity. rsc.org

Advanced Applications of Cupric Chlorate in Chemical Research

Catalytic Applications in Chemical Synthesis and Decomposition

Cupric chlorate (B79027) and other copper salts have demonstrated considerable catalytic activity in a range of chemical transformations. These applications are pivotal in both academic research and industrial processes, offering pathways to more efficient and selective reactions.

Catalysis of C-H Activation Reactions

The functionalization of otherwise inert C-H bonds is a significant goal in modern organic synthesis, and copper catalysts have emerged as cost-effective and versatile tools in this field. oup.com While direct studies specifying cupric chlorate are limited, the broader family of copper(II) salts, including copper(II) perchlorate (B79767), has shown promise in catalyzing C-H activation. rsc.org These reactions often proceed through mechanisms involving copper(I)/copper(II) or copper(II)/copper(III) redox cycles. nih.gov For instance, copper-catalyzed methodologies have been developed for the oxidation of cycloalkanes and the arylation of various organic molecules. rsc.orgmdpi.com The catalytic cycle can be initiated by the formation of a copper(III) intermediate, which then facilitates the C-H bond cleavage. rsc.org The choice of the copper salt and ligands can significantly influence the reaction's efficiency and selectivity.

Table 1: Examples of Copper-Catalyzed C-H Functionalization

| Catalyst System | Substrate | Product | Reference |

| Cu(ClO₄)₂·6H₂O / Mn(OAc)₃·2H₂O | Alkynyl carboxylic acids and ketones | γ-diketones | rsc.org |

| CuCl₂ | Unprotected phenols and α-aryl-α-diazoesters | Diverse phenol (B47542) derivatives | rsc.org |

| Cu(acac)₂ / t-BuOOt-Bu | Cyclohexane and amides | N-cyclohexyl amides | beilstein-journals.org |

Catalytic Enhancement of Thermal Decomposition of Other Oxidizers (e.g., Ammonium (B1175870) Perchlorate)

Cupric compounds are well-documented for their ability to catalyze the thermal decomposition of ammonium perchlorate (AP), a key component in composite solid propellants. The addition of copper-based catalysts can significantly lower the decomposition temperature of AP, thereby enhancing its energy release efficiency. mdpi.comyoutube.com For example, the presence of ultrafine porous copper powder can decrease the high decomposition temperature of AP from 441.3 °C to 364.2 °C with only a 1% dosage. mdpi.com This catalytic effect is often attributed to an electron-transfer process. aiaa.org While specific data on cupric chlorate is not abundant, other copper compounds like copper chromite and copper oxides have shown remarkable catalytic activity. windows.netacs.orgtandfonline.com The mechanism is believed to involve the copper ions penetrating the lattice of the oxidizer, which lowers the activation energy required for decomposition. youtube.com

Table 2: Effect of Copper Catalysts on Ammonium Perchlorate Decomposition

| Catalyst (1% dosage) | High Decomposition Temperature of AP (°C) | Temperature Decrease (°C) | Reference |

| None | 441.3 | - | mdpi.com |

| Ultrafine Porous Cu Powder | 364.2 | 77.1 | mdpi.com |

| Commercial Cu Powder | 364.4 | 76.9 | mdpi.com |

Role in Advanced Chemical Ignition and Initiation Systems: A Mechanistic Perspective

Cupric chlorate is recognized as a powerful oxidizing agent and has applications in pyrotechnics and explosives. echemi.comontosight.ai Its role in advanced chemical ignition and initiation systems stems from its ability to undergo rapid decomposition, releasing significant energy. When mixed with reducing agents or organic materials, it can form mixtures that are sensitive to heat, friction, or shock, making it suitable for use in detonators and primers. echemi.com

The mechanism of ignition often involves a rapid redox reaction where the chlorate ion acts as the oxygen source. The presence of copper ions can also play a catalytic role in the decomposition of the energetic formulation. youtube.com Research into energetic coordination compounds (ECCs) has highlighted the importance of the coordination environment of the metal ion in determining the material's sensitivity and energetic performance. rsc.org For instance, copper(II) perchlorate complexes with nitrogen-rich ligands have been synthesized and studied for their potential as laser-sensitive primary explosives. rsc.orgresearchgate.netnih.gov The structure of these complexes influences their thermal stability and sensitivity to initiation stimuli. researchgate.netnih.gov A copper(II) chlorate(VII) coordination polymer, for example, has been shown to have performance close to that of lead azide (B81097) but with moderate sensitivity to thermal and mechanical stimuli. researchgate.netnih.gov

Application as an Oxidizing Agent in Hydrometallurgical Copper and Zinc Extraction

In hydrometallurgy, strong oxidizing agents are often required to leach metals from their sulfide (B99878) ores. Chlorate-based leaching processes have been investigated for the extraction of copper and zinc from sulfide concentrates. wikipedia.orgresearchgate.net Sodium chlorate, in combination with an acid, has been shown to be an effective oxidant for this purpose. researchgate.netj-kirr.or.kr

The cupric ion (Cu²⁺) itself can act as an effective oxidizing agent in chloride media for the dissolution of chalcopyrite. mdpi.com The use of a chlorate salt, such as cupric chlorate, would provide both the oxidizing anion and the catalytically active cupric ions. In such a process, the chlorate oxidizes the sulfide minerals, allowing the copper and zinc to dissolve into the acidic solution. For instance, over 98% copper extraction has been achieved from a copper concentrate using a chlorate-based hydrometallurgical process under mild acidic conditions and elevated temperatures. researchgate.net The presence of cupric ions has been shown to increase the dissolution rate of gold and other base metals from flotation tailings in chloride solutions. d-nb.info While specific industrial processes using cupric chlorate as the primary lixiviant are not widely documented, the underlying chemistry supports its potential application in this field.

Potential in Functional Materials Development Based on Coordination Chemistry

The synthesis of coordination polymers based on copper(II) and various organic ligands has led to materials with interesting magnetic, optical, and electrical properties. mdpi.comrsc.orgmdpi.comnih.gov For example, copper(II) coordination compounds with chlorate ligands have been reported to exhibit appealing magnetic and ferroelectric properties. mdpi.com The structure of these materials is often stabilized by hydrogen bonding networks. mdpi.comnih.gov By carefully selecting the organic ligands and reaction conditions, it is possible to create one-, two-, or three-dimensional structures with tailored functionalities. researchgate.netrsc.org For instance, a one-dimensional coordination polymer of copper(II) chlorate(VII) with a triazole bridging ligand has been synthesized and characterized as a primary explosive. researchgate.netnih.gov This highlights the potential to design energetic materials with specific performance characteristics through the principles of coordination chemistry.

Future Research Directions and Emerging Paradigms in Cupric Chlorate Chemistry